molecular formula C8H17NO B1369673 N-(oxolan-3-ylmethyl)propan-2-amine

N-(oxolan-3-ylmethyl)propan-2-amine

Cat. No.: B1369673
M. Wt: 143.23 g/mol
InChI Key: UTRIWBGYRQZFNK-UHFFFAOYSA-N
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Description

N-(oxolan-3-ylmethyl)propan-2-amine (CAS 1019498-87-3) is an organic compound with the molecular formula C8H17NO and an average mass of 143.23 g/mol . This molecule features an amine functional group, specifically a secondary alkylamine, with substituents derived from propan-2-amine (isopropylamine) and an oxolane (tetrahydrofuran) ring system . The structure consists of a tetrahydrofuran-3-ylmethyl group linked to the nitrogen of propan-2-amine. Compounds containing tetrahydrofuran and amine moieties are of significant interest in synthetic and medicinal chemistry as valuable building blocks . They are commonly utilized as intermediates and precursors in the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysis . The properties of this molecule, particularly the basic amine nitrogen and the ether oxygen of the tetrahydrofuran ring, make it a potential ligand for metal complexes or a monomer for polymer synthesis. As a chiral molecule, it may also serve as a starting material for synthesizing chiral ligands or resolving agents. This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(oxolan-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-8-3-4-10-6-8/h7-9H,3-6H2,1-2H3

InChI Key

UTRIWBGYRQZFNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCOC1

Origin of Product

United States

Preparation Methods

The synthesis of N-(oxolan-3-ylmethyl)propan-2-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method involves the use of a reductive amination process, where tetrahydrofuran is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-(oxolan-3-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted amine derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(oxolan-3-ylmethyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(oxolan-3-ylmethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

NBOMe Derivatives (e.g., 4-MMA-NBOMe)
  • Structure : 4-MMA-NBOMe (N-[(2-methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine) shares the propan-2-amine backbone but incorporates a methoxyphenylmethyl group and a para-methylphenyl substituent .
  • Key Differences: The oxolane ring in N-(oxolan-3-ylmethyl)propan-2-amine is replaced with aromatic systems (e.g., methoxyphenyl and tolyl groups) in NBOMe derivatives. Biological Activity: NBOMe compounds are known for potent serotonin receptor (5-HT2A) agonism, leading to hallucinogenic effects, whereas the oxolane-containing analog may exhibit altered receptor binding due to reduced aromaticity and increased hydrophilicity .
Aryl-Substituted Propan-2-amines (e.g., Compounds 3ac, 3ad, 3af)
  • Structure : These derivatives, such as (S)-N-(2-(4-Isopropylphenyl)-1-phenylethyl)-2-(4-methoxyphenyl)propan-2-amine (3ac), feature bulky aryl groups (e.g., isopropylphenyl, methoxyphenyl) attached to the propan-2-amine core .
  • Key Differences: The oxolane ring in the target compound is absent, replaced by extended aromatic systems. Physical Properties: Compound 3ac exhibits a specific optical rotation ([α]D²⁰ = +2.39), suggesting stereochemical influences absent in the non-chiral oxolane derivative .

Heterocyclic Analogs

N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
  • Structure : This compound contains a naphthyl-cyclohexylmethyl group instead of the oxolane ring .
  • Key Differences :
    • The naphthalene and cyclohexane moieties confer significant hydrophobicity compared to the oxolane ring.
    • Synthesis : Prepared via reductive amination with TiCl4 and NaB(CN)H3, followed by chiral UPLC separation (99% enantiomeric excess), highlighting methodological contrasts with simpler oxolane derivatives .
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
  • Structure : Features an oxane (tetrahydropyran) ring instead of oxolane, with a pyrimidine substituent .
  • Key Differences: The six-membered oxane ring increases steric bulk and conformational flexibility compared to the five-membered oxolane.

Aliphatic and Functionalized Derivatives

N-(4-methylbenzyl)propan-2-amine
  • Structure : A benzyl-substituted derivative lacking heterocyclic rings .
  • Key Differences :
    • The absence of the oxolane ring reduces polarity and may enhance metabolic stability.
    • Market Data : Industrially produced for applications in agrochemicals and drug synthesis, indicating scalability differences compared to niche oxolane derivatives .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Features Physical Properties Synthesis Method Biological/Industrial Relevance References
This compound Oxolane ring, isopropylamine Data not available Likely reductive amination Hypothesized CNS activity
4-MMA-NBOMe Aromatic methoxy/tolyl groups Crystalline solid Amine alkylation Serotonin receptor agonist
N-(cyclohexyl(naphthalen-1-yl)methyl)... Naphthyl, cyclohexyl Colorless oil, [α]D²⁰ = ±99% ee Reductive amination Catalyst ligand
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]... Oxane ring, pyrimidine Crystalline Column chromatography Anticancer intermediate
3ac (S)-N-(2-(4-Isopropylphenyl)... Bulky aryl groups [α]D²⁰ = +2.39 Catalytic C–C bond formation Organic synthesis intermediate

Key Structural and Functional Insights

  • Oxolane vs. However, aromatic systems (e.g., in NBOMe derivatives) enable stronger π-π interactions with biological targets .
  • Stereochemical Impact: Chiral centers in compounds like 3ac and N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine dictate enantioselective biological activity, a factor less relevant for non-chiral oxolane derivatives .
  • Synthetic Accessibility : Oxolane derivatives may require fewer purification steps (e.g., chiral resolution) compared to complex aryl-substituted amines .

Q & A

Q. What are the established synthetic routes for N-(oxolan-3-ylmethyl)propan-2-amine, and how can researchers optimize yield and purity?

The synthesis of this compound typically involves reductive amination between oxolan-3-ylmethyl ketone derivatives and propan-2-amine. Key steps include:

  • Step 1 : Reacting oxolan-3-ylmethanol with a carbonyl source (e.g., acetone) under acidic conditions to form the ketone intermediate.
  • Step 2 : Reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst (e.g., palladium on carbon) to couple the ketone with propan-2-amine .
    For industrial-scale synthesis, continuous flow reactors are recommended to enhance reproducibility and control parameters like temperature and pressure . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How can researchers characterize the molecular structure of this compound?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the oxolane ring connectivity and amine proton environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (C₈H₁₅NO) .
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C ether stretch) .

Advanced Research Questions

Q. How can contradictory data in synthetic protocols (e.g., solvent choice, catalyst efficiency) be resolved?

Discrepancies in literature often arise from solvent polarity, catalyst loading, or reaction time. To address this:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify optimal conditions .
  • Mechanistic Studies : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. For example, exact-exchange terms in DFT functionals improve accuracy in predicting transition states .
  • Byproduct Analysis : Use LC-MS or GC-MS to trace side products (e.g., over-reduced amines) and adjust reductant stoichiometry .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets such as monoamine oxidases. The oxolane ring’s ether oxygen may form hydrogen bonds with catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to monitor real-time binding to purified receptors .

Q. How do physicochemical properties (e.g., logP, solubility) influence its pharmacokinetic profile?

  • logP Determination : Use shake-flask methods with octanol/water partitioning. The oxolane ring increases hydrophilicity, while the isopropylamine group may enhance membrane permeability .
  • Solubility Screening : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid. Additives like cyclodextrins can improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Fluorinated analogs (e.g., trifluoroethyl derivatives) show slower hepatic clearance .

Q. What analytical methods are suitable for resolving enantiomers if chirality is introduced?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol mobile phase to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed spectra (TD-DFT) .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and solve the structure via SHELXL .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported biological activities (e.g., IC50_{50}50​ values)?

  • Assay Standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and ensure consistent cell passage numbers .
  • SAR Studies : Synthesize analogs (e.g., replacing oxolane with tetrahydrofuran) to isolate structural contributors to activity .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

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